molecular formula C12H16BrN3O B7591732 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one

1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one

Cat. No. B7591732
M. Wt: 298.18 g/mol
InChI Key: QJOMBPAFMPTUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one, also known as BPPO, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPPO belongs to the class of piperazine derivatives and has been studied for its ability to act as a ligand for various receptors in the central nervous system. In

Mechanism of Action

The exact mechanism of action of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a partial agonist or antagonist for the receptors it targets. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various neurotransmitter systems, including the serotonin and dopamine systems. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its potential therapeutic effects. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one in lab experiments is its high affinity for the receptors it targets. This allows for precise modulation of receptor activity, which can be useful in studying the effects of specific neurotransmitter systems. However, one limitation is that this compound has not yet been extensively studied in humans, so its potential therapeutic effects and safety profile are not fully understood.

Future Directions

There are several future directions for research on 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one. One area of interest is its potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, research on the mechanisms underlying its pharmacological effects could lead to the development of new drugs with similar properties. Finally, studies on the structure-activity relationship of this compound could lead to the development of more potent and selective ligands for the receptors it targets.

Synthesis Methods

The synthesis of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one involves the reaction of 5-bromopyridin-3-amine with 1-(4-chlorobutyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield this compound. This method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has been studied for its potential pharmacological properties, particularly as a ligand for various receptors in the central nervous system. It has been found to have affinity for the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This suggests that this compound may have potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[4-(5-bromopyridin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-2-12(17)16-5-3-15(4-6-16)11-7-10(13)8-14-9-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOMBPAFMPTUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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